molecular formula C32H16N8Pb B7800494 ?(2)-lead(2+) 2,11,20,29,37,38,39,40-octaazanonacyclo[28.6.1.1(3),(1)?.1(1)(2),(1)?.1(2)(1),(2)?.0?,?.0(1)(3),(1)?.0(2)(2),(2)?.0(3)(1),(3)?]tetraconta-1(37),2,5,8,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-4,7-diide

?(2)-lead(2+) 2,11,20,29,37,38,39,40-octaazanonacyclo[28.6.1.1(3),(1)?.1(1)(2),(1)?.1(2)(1),(2)?.0?,?.0(1)(3),(1)?.0(2)(2),(2)?.0(3)(1),(3)?]tetraconta-1(37),2,5,8,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-4,7-diide

Cat. No.: B7800494
M. Wt: 720 g/mol
InChI Key: WSQYJDCCFQPFJC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- typically involves the reaction of lead salts with phthalocyanine precursors under controlled conditions. The reaction is carried out in the presence of a solvent, such as dimethylformamide or chloroform, and requires heating to facilitate the formation of the phthalocyanine ring . Industrial production methods often involve large-scale reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells. In catalytic applications, the compound facilitates the transfer of electrons, promoting the desired chemical transformations .

Comparison with Similar Compounds

Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- can be compared with other phthalocyanine compounds such as copper phthalocyanine and zinc phthalocyanine. While all these compounds share a similar phthalocyanine core, the central metal atom significantly influences their properties and applications. For example:

The unique properties of Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, such as its specific catalytic activity and photodynamic properties, make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;lead(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.Pb/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQYJDCCFQPFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16N8Pb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15187-16-3
Record name Lead phthalocyanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15187-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lead phthalocyanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015187163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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